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Compound of Interest

Compound Name: 2-Amino-4,6-dimethylpyridine

Cat. No.: B145770

A comprehensive analysis of the structure-activity relationship (SAR) of 2-amino-4,6-
dimethylpyrimidine-5-ol derivatives as selective inhibitors of Fibroblast Growth Factor Receptor
4 (FGFR4) is presented below. While the initial focus was on 2-Amino-4,6-dimethylpyridine
derivatives, a thorough review of available literature did not yield a comprehensive SAR study
for this specific scaffold. However, a detailed investigation into the closely related 2-amino-4,6-
dimethylpyrimidin-5-ol core has been published, offering valuable insights into the structural
requirements for potent and selective FGFR4 inhibition. This guide will therefore focus on these
pyrimidine analogs, providing a comparative analysis of their biological activity supported by
experimental data.

Comparative Analysis of FGFR4 Inhibition

The following table summarizes the in vitro inhibitory activity of a series of 2-amino-4,6-
dimethylpyrimidin-5-ol derivatives against FGFR1, FGFR2, FGFR3, and FGFR4 kinases. The
data highlights the structure-activity relationships, particularly the impact of substitutions on the
phenyl ring and the acrylamide moiety, on both potency and selectivity.
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Structure-Activity Relationship (SAR) Insights

The data reveals several key SAR trends for the 2-amino-4,6-dimethylpyrimidin-5-ol scaffold as
FGFR4 inhibitors:

o Core Scaffold: The 2-amino-4,6-dimethylpyrimidin-5-ol core serves as a viable scaffold for
developing selective FGFR4 inhibitors.[1]

e Fluorine Substitution: The presence of difluoro substituents on the dimethoxyphenyl ring is
crucial for potent FGFR4 inhibitory activity.[1]

o Methyl Groups on the Pyrimidine Ring: The dimethyl substitution on the pyrimidine ring
appears to contribute to selectivity. Compound 60, featuring the 2-amino-4,6-
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dimethylpyrimidin-5-ol core, demonstrated significantly higher selectivity for FGFR4 over
other FGFR isoforms compared to the pyridine analog 6A.[1] This suggests that the methyl
groups may create steric hindrance that is not well-tolerated by the active sites of FGFR1, 2,
and 3.[1]

o Acrylamide Warhead: The acrylamide moiety is a key feature, enabling covalent bond
formation with a unique cysteine residue (Cys552) in the ATP binding pocket of FGFR4,
which is not present in other FGFR family members. This covalent interaction is a major
contributor to the selectivity of these inhibitors.

Experimental Protocols
In Vitro FGFR Kinase Inhibition Assay

The inhibitory activity of the compounds against FGFR kinases was determined using a
radiometric assay.

Materials:

Recombinant human FGFR1, FGFR2, FGFR3, and FGFR4 kinase domains.

Myelin Basic Protein (MBP) as the substrate.

[y-32P]ATP.

Assay buffer: 20 mM HEPES (pH 7.5), 10 mM MgClz, 1 mM EGTA, 0.01% Brij-35, 10%
glycerol, and 1 mM DTT.

Test compounds dissolved in DMSO.
Procedure:

e The kinase, substrate, and test compound were pre-incubated in the assay buffer for 10
minutes at room temperature.

e The kinase reaction was initiated by the addition of [y-32P]ATP.

e The reaction mixture was incubated for 60 minutes at 30°C.
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e The reaction was stopped by the addition of 3% phosphoric acid.

» A portion of the reaction mixture was spotted onto a P30 filtermat.

o The filtermat was washed three times with 75 mM phosphoric acid and once with methanol.
o The radioactivity on the filtermat was measured using a scintillation counter.

e |IC50 values were calculated by fitting the data to a sigmoidal dose-response curve using
GraphPad Prism.

Synthesis of N-(5-((2,6-difluoro-3,5-
dimethoxybenzyl)oxy)-4,6-dimethylpyrimidin-2-
yl)acrylamide (Compound 60)

Step 1: Synthesis of 2-bromo-5-((2,6-difluoro-3,5-dimethoxybenzyl)oxy)-4,6-dimethylpyrimidine

To a solution of 2-bromo-4,6-dimethylpyrimidin-5-ol (1.0 eq) in DMF, 1-(bromomethyl)-2,6-
difluoro-3,5-dimethoxybenzene (1.1 eq) and K2COs (2.0 eq) were added. The mixture was
stirred at room temperature for 12 hours. The reaction mixture was then diluted with water and
extracted with ethyl acetate. The organic layer was washed with brine, dried over anhydrous
Na2SO0a4, and concentrated under reduced pressure. The crude product was purified by column
chromatography to afford the desired product.

Step 2: Synthesis of 5-((2,6-difluoro-3,5-dimethoxybenzyl)oxy)-4,6-dimethylpyrimidin-2-amine

A mixture of 2-bromo-5-((2,6-difluoro-3,5-dimethoxybenzyl)oxy)-4,6-dimethylpyrimidine (1.0
eq), ammonia (7N solution in methanol, 10 eq), Pdz(dba)s (0.1 eq), and Xantphos (0.2 eq) in
1,4-dioxane was heated at 100°C for 12 hours in a sealed tube. The reaction mixture was
cooled to room temperature, filtered through Celite, and the filtrate was concentrated. The
residue was purified by column chromatography to yield the product.

Step 3: Synthesis of N-(5-((2,6-difluoro-3,5-dimethoxybenzyl)oxy)-4,6-dimethylpyrimidin-2-
ylacrylamide (Compound 60)

To a solution of 5-((2,6-difluoro-3,5-dimethoxybenzyl)oxy)-4,6-dimethylpyrimidin-2-amine (1.0
eq) and triethylamine (3.0 eq) in THF at 0°C, acryloyl chloride (1.2 eq) was added dropwise.
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The reaction mixture was stirred at 0°C for 2 hours. The reaction was quenched with water and
extracted with ethyl acetate. The combined organic layers were washed with brine, dried over
anhydrous Naz2SOa, and concentrated. The crude product was purified by column
chromatography to give compound 60.

Visualizations
FGFR4 Signaling Pathway

© 2025 BenchChem. All rights reserved. 5/7 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b145770?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Validation & Comparative

Check Availability & Pricing

FGF19 B-Klotho
binds co-receptor
A A4
N Prepare Reagents:
FGFR4 (inactive) - Kinase (FGFR4)
- Substrate (MBP)

- [y-2P]ATP

- Test Compounds
inhibits

A

Pre-incubation:
Kinase + Substrate + Compound
(10 min at RT)

Initiate Reaction:

Add [y-*2P]ATP

activates

Incubation
(60 min at 30°C)

Stop Reaction:

Add 3% Phosphoric Acid

Spot on P30 Filtermat

A

Wash Filtermat:
- 3x Phosphoric Acid
- 1x Methanol

promotes

A/

Measure Radioactivity
(Scintillation Counter)

Data Analysis:
Calculate IC50 values

Cell Proliferation
& Survival

Click to download full resolution via product page

© 2025 BenchChem. All rights reserved. 6/7 Tech Support


https://www.benchchem.com/product/b145770?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b145770?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 717 Tech Support


https://www.benchchem.com/product/b145770?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC8933034/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8933034/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8933034/
https://www.benchchem.com/product/b145770#structure-activity-relationship-sar-studies-of-2-amino-4-6-dimethylpyridine-derivatives
https://www.benchchem.com/product/b145770#structure-activity-relationship-sar-studies-of-2-amino-4-6-dimethylpyridine-derivatives
https://www.benchchem.com/product/b145770#structure-activity-relationship-sar-studies-of-2-amino-4-6-dimethylpyridine-derivatives
https://www.benchchem.com/product/b145770#structure-activity-relationship-sar-studies-of-2-amino-4-6-dimethylpyridine-derivatives
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b145770?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b145770?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

